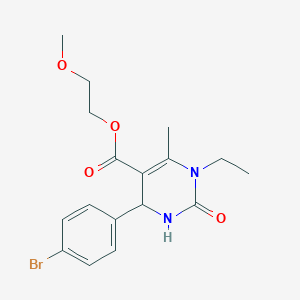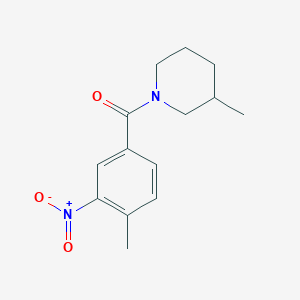![molecular formula C21H24O5 B4999254 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzaldehyde](/img/structure/B4999254.png)
4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzaldehyde, also known as MPPF, is a chemical compound that has been extensively used in scientific research. This compound is a selective antagonist for the serotonin 5-HT1A receptor and has been used to study the function and role of this receptor in various physiological and pathological conditions.
Wirkmechanismus
4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzaldehyde is a selective antagonist for the serotonin 5-HT1A receptor. It binds to the receptor and prevents the activation of downstream signaling pathways. This results in a decrease in the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. The exact mechanism of action of this compound is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease the release of serotonin in the brain and spinal cord, which is associated with its anxiolytic and antidepressant effects. This compound has also been shown to decrease the release of dopamine and norepinephrine, which is associated with its antipsychotic effects. This compound has been shown to have a vasodilatory effect on the cardiovascular system, which is associated with its potential use as a treatment for hypertension. This compound has also been shown to have a hypothermic effect, which is associated with its potential use as a treatment for fever.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzaldehyde has several advantages for lab experiments. It is a selective antagonist for the serotonin 5-HT1A receptor, which allows for the study of the specific effects of this receptor. This compound is also relatively stable and can be easily synthesized with high purity and yield. However, this compound also has some limitations for lab experiments. It has low solubility in water, which can limit its use in in vivo studies. This compound can also have off-target effects on other receptors, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzaldehyde research. One area of research is the development of more selective and potent antagonists for the serotonin 5-HT1A receptor. This would allow for more specific and accurate studies of the role of this receptor in various physiological and pathological conditions. Another area of research is the investigation of the potential use of this compound as a therapeutic agent for various conditions such as depression, anxiety, and hypertension. Further investigation is also needed to fully understand the mechanism of action of this compound and its effects on other receptors and signaling pathways.
Synthesemethoden
The synthesis of 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzaldehyde involves the reaction of 4-(2-hydroxyethoxy)benzaldehyde with 2-(2-bromoethoxy)ethyl methacrylate followed by the reaction with 4-methoxyphenol in the presence of a base. The resulting compound is then subjected to a palladium-catalyzed reaction with propene to obtain this compound. The purity and yield of the compound can be improved by recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzaldehyde has been extensively used in scientific research to study the function and role of the serotonin 5-HT1A receptor in various physiological and pathological conditions. This receptor is involved in the regulation of mood, anxiety, appetite, and sleep. This compound has been used to study the effects of 5-HT1A receptor activation and inhibition in animal models of depression, anxiety, and schizophrenia. This compound has also been used to study the role of the 5-HT1A receptor in the regulation of cardiovascular function, thermoregulation, and pain perception.
Eigenschaften
IUPAC Name |
4-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-3-4-17-7-10-20(21(15-17)23-2)26-14-12-24-11-13-25-19-8-5-18(16-22)6-9-19/h3-10,15-16H,11-14H2,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJYOCLRBOYVTL-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCOCCOC2=CC=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'-ethyl 5'-isopropyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4999182.png)
![methyl 5-oxo-5-(4-{5-[(3-phenoxypropanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinyl)pentanoate](/img/structure/B4999195.png)

![3-hydroxy-4-methyl-2-[(4-methyl-1-piperazinyl)methyl]-6H-benzo[c]chromen-6-one](/img/structure/B4999204.png)
![4-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B4999217.png)
![2-bromo-4-{[cyclohexyl(methyl)amino]methyl}-6-methoxyphenol hydrochloride](/img/structure/B4999236.png)
![5-{4-[(2-methylbenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4999242.png)
![4-butoxy-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B4999251.png)
![1-(3-{1-[2-(allyloxy)benzyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B4999262.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B4999270.png)
![1-(4-ethyl-1-piperazinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B4999277.png)

![5-(4-acetyl-1-piperazinyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B4999288.png)